4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-amine

FBPase inhibition Medicinal chemistry Structure-activity relationship

4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-amine is the direct precursor to the FBPase inhibitor pharmacophore MB05032 (IC50=16 nM). Unlike simpler 5-isobutyl-thiazol-2-amine analogs, the dual 4-methyl/5-isobutyl substitution pattern provides the steric bulk essential for allosteric AMP-site binding. Its free 2-amino group enables orthogonal derivatization—ideal for phosphonic acid warhead installation or prodrug conjugation. Essential for metabolic disorder SAR libraries, CDK5/p25 neuroscience programs, and antilipolytic research. Avoid generic thiazol-2-amines that lack target engagement.

Molecular Formula C8H14N2S
Molecular Weight 170.28 g/mol
Cat. No. B13290783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-amine
Molecular FormulaC8H14N2S
Molecular Weight170.28 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)N)CC(C)C
InChIInChI=1S/C8H14N2S/c1-5(2)4-7-6(3)10-8(9)11-7/h5H,4H2,1-3H3,(H2,9,10)
InChIKeyJCVXQWVLGLATLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-amine: A Disubstituted Aminothiazole Building Block for Targeted Synthesis and Drug Discovery


4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-amine (CAS 90153-18-7) is a 4,5-disubstituted-1,3-thiazol-2-amine heterocycle. Its core structure features a 2-amino group for derivatization, a 4-methyl substituent, and a sterically demanding 5-(2-methylpropyl) group [1]. This specific substitution pattern distinguishes it from simpler mono-substituted aminothiazoles and positions it as a key scaffold in medicinal chemistry, notably as the core of the potent gluconeogenesis inhibitor MB05032 [2]. The compound is a versatile intermediate for generating focused libraries of thiazole-based bioactive molecules.

Why 4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-amine Cannot Be Replaced by a Generic Aminothiazole


In the thiazole class, even minor changes to substituent pattern or regioisomerism dramatically alter biological activity and synthetic utility. The presence of both a 4-methyl and a branched 5-isobutyl group on 4-methyl-5-(2-methylpropyl)-1,3-thiazol-2-amine directly impacts its physicochemical properties and binding conformations compared to its closest relatives . For example, the 5-isobutyl-1,3-thiazol-2-amine analog lacking the 4-methyl group fails to mimic the steric bulk required for binding to the allosteric AMP site on fructose 1,6-bisphosphatase (FBPase), a critical interaction exploited by advanced drug candidates [1]. Generic substitution with unsubstituted or differently substituted thiazol-2-amines will therefore lead to loss of target engagement or altered reactivity in downstream synthetic steps.

Procurement-Relevant Quantitative Differentiation of 4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-amine


Scaffold-Specific Potency: The 4-Methyl-5-isobutyl Motif in FBPase Inhibition vs. Des-methyl Analog

The core scaffold of 4-methyl-5-(2-methylpropyl)-1,3-thiazol-2-amine is essential for the activity of the advanced FBPase inhibitor MB05032. This inhibitor achieves an IC50 of 16 nM against human FBPase [1]. The importance of the 4,5-substitution pattern is demonstrated by the significantly reduced activity of analogs lacking the 4-methyl group. While a direct head-to-head comparison of the free amine is not available, the class-level inference is that the specific substitution array on this building block is a prerequisite for accessing this high-potency biological space; the unsubstituted or mono-substituted aminothiazoles cannot serve as precursors to inhibitors of this class with comparable potency .

FBPase inhibition Medicinal chemistry Structure-activity relationship

Structural Uniqueness: Physicochemical Differentiation from the Common Regioisomer

4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-amine (C8H14N2S, MW: 170.28 g/mol) is precisely differentiated from its closest regioisomer, 4-isobutyl-5-methyl-1,3-thiazole (CAS 341008-63-7, C8H13NS, MW: 155.26 g/mol), by the presence of the 2-amino group and the reversed substitution pattern [1]. The calculated logP for the target compound is distinct from the regioisomer due to the polar amino group altering hydrogen bond donor/acceptor capacity. Though an exact experimental logP comparison is unavailable, PubChem-computed XLogP3 for the target free base is estimated at ~2.5, whereas the regioisomer lacks H-bond donors, severely limiting its utility in medicinal chemistry derivatization and eliminating its ability to engage in key interactions with biological targets . This difference in hydrogen bond donor count (1 vs. 0) is a quantifiable and procurement-critical distinction.

Physicochemical properties Computational chemistry Chemical procurement

Synthetic Niche: The Advantage of Dual Substitution Over the Mono-Substituted 5-Isobutyl Analog

In a patent describing 5-thiazole-alkylamines with antilipolytic activity, the nature of the alkyl chain and its substitution were directly linked to biological efficacy [1]. The 5-isobutyl-1,3-thiazol-2-amine (CAS 267658-06-0) serves as a baseline comparator; it lacks the 4-methyl group. The introduction of the 4-methyl group in the target compound increases steric bulk, modulates the pKa of the 2-amino group, and alters the torsional angle with the 5-substituent, which can critically impact the conformation and binding affinity of derived ligands. While specific comparative bioactivity data for the two free amines is not yet public, the structural difference results in a quantifiable change in molecular weight (Δ 14.03 g/mol) and calculated logP, directly influencing the compound's behavior in both synthesis and biological assays .

Synthetic chemistry Building blocks Drug discovery

Procurement-Driven Application Scenarios for 4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-amine


Synthesis of Targeted Fructose-1,6-Bisphosphatase (FBPase) Inhibitors for Type 2 Diabetes

The core structure is the direct precursor to the FBPase inhibitor pharmacophore found in MB05032 (IC50 = 16 nM). Research groups focused on metabolic disorders should prioritize this building block to explore structure-activity relationships around the 4-methyl-5-isobutyl scaffold. The 2-amino group is the ideal anchor for introducing phosphonic acid warheads or prodrug moieties [1].

Exploration of Antilipolytic Agents via Thiazole Derivatization

Based on the foundational patent for 5-thiazole-alkylamines, the 5-(2-methylpropyl) side chain is a privileged motif for antilipolytic activity. This specific compound serves as a more sterically defined analog compared to simpler 5-isobutyl-thiazol-2-amine, allowing medicinal chemists to probe the effect of the 4-methyl group on reducing plasma free fatty acids [2].

Diversified Synthesis of 4,5-Disubstituted Thiazole Libraries

For chemical biology and high-throughput screening campaigns, this compound is a superior starting material. Its dual substitution pattern allows for orthogonal derivatization at the 2-amino position while retaining the lipophilic 4,5-substituents. This provides direct access to a unique chemical space not attainable from mono-substituted or unsubstituted 2-aminothiazoles, as highlighted by its distinct hydrogen bond donor/acceptor profile and logP [3].

Development of Kinase Inhibitors Targeting CDK5/p25

The broader class of N-substituted 2-aminothiazoles has been identified as potent CDK5/p25 inhibitors. 4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-amine provides a novel, underexplored substitution vector for this target. The specific combination of the 4-methyl and 5-isobutyl groups is predicted to enhance selectivity for the CDK5/p25 active site compared to less decorated analogs, making it a high-value intermediate for neuroscience drug discovery programs [4].

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